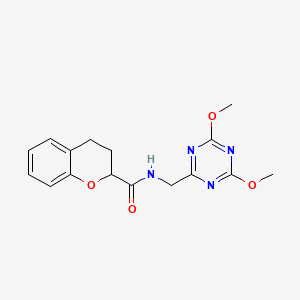

N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)色满-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

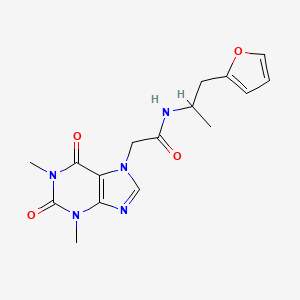

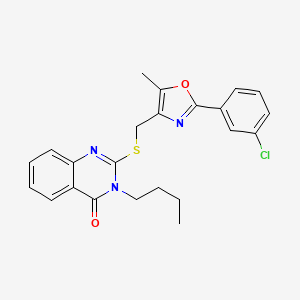

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide” is a compound that contains a 1,3,5-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The 1,3,5-triazine ring in this compound is substituted with two methoxy groups and a methyl group attached to a chroman-2-carboxamide moiety .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) to form the quaternary ammonium chloride salt of DMTMM . The reaction of carboxylic acids with DMTMM in methanol, ethanol, isopropyl alcohol, or t-butyl alcohol in the presence of NMM can yield the corresponding esters .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,5-triazine ring substituted with two methoxy groups and a methyl group attached to a chroman-2-carboxamide moiety . The molecular formula is C10H17ClN4O3 and the molecular weight is 276.72 g/mol .Chemical Reactions Analysis

This compound, like other triazine derivatives, is commonly used for the activation of carboxylic acids, particularly for amide synthesis . The reaction of carboxylic acids with DMTMM can form the active ester, which is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .Physical And Chemical Properties Analysis

The compound is typically in powder form . It has a molecular weight of 276.72 g/mol . The compound is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .科学研究应用

高效缩合剂

N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)色满-2-甲酰胺及其相关化合物已被用作有机合成中的有效缩合剂。它们促进羧酸与胺或醇形成酰胺和酯。这些反应在大气条件下进行,无需干燥溶剂,这使得该方法非常实用 (Kunishima 等人,1999)。

2-恶唑啉的合成

该化合物也有助于由羧酸合成 2-恶唑啉,为其生产提供了一条温和而有效途径 (Bandgar 和 Pandit,2003)。

生物偶联和连接

在生物偶联中,它在胺与透明质酸的连接中显示出优于传统的 EDC/NHS 活化化学。它在无需严格控制 pH 的情况下表现出更高的产率,使其成为生物医学和制药应用中很有前途的工具 (D’Este、Eglin 和 Alini,2014)。

抗真菌和镇痛剂

已探索从 N-((4,6-二甲氧基-1,3,5-三嗪-2-基)甲基)色满-2-甲酰胺衍生的化合物作为抗真菌和镇痛剂的潜力,在抑制环氧合酶和提供止痛方面显示出有希望的结果 (Abu-Hashem 等人,2020)。

抗结核和抗菌活性

它的衍生物表现出显着的抗结核和抗菌活性,某些衍生物的性能优于标准参考药物。这突出了其在解决结核病和细菌感染方面的潜力 (Bodige 等人,2020)。

肽合成

该化合物也已用于肽合成,显示出作为其他偶联试剂的替代品的有效性。它促进高产率和高纯度的肽合成,表明其在生物化学和药物研究中的用途 (Kaminski 等人,2005)。

作用机制

Target of Action

The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of action involves the formation of an active ester, followed by a nucleophilic attack .

First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of amides , esters , and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Result of Action

The result of the compound’s action is the formation of amides , esters , or anhydrides from carboxylic acids . These products have various applications in organic chemistry and biochemistry.

Action Environment

The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide can be influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the by-product of the reaction with this compound is highly water-soluble and can be easily removed from the main reaction product . This suggests that the compound’s action, efficacy, and stability may be affected by the solvent used in the reaction.

安全和危害

未来方向

属性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-22-15-18-13(19-16(20-15)23-2)9-17-14(21)12-8-7-10-5-3-4-6-11(10)24-12/h3-6,12H,7-9H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCIASNPHKRSQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2CCC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2924380.png)

![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)

![7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2924385.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2924389.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2924396.png)

![2-Cyclopropyl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2924400.png)

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2924402.png)